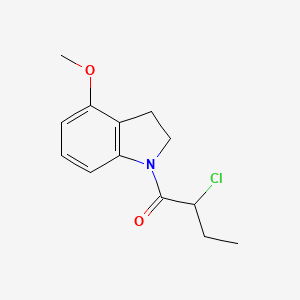

![molecular formula C11H17N3O3 B1477172 5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098123-98-7](/img/structure/B1477172.png)

5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Vue d'ensemble

Description

The compound “5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. The Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods involve the use of metal-catalyzed conversions of primary diols and amines to create 2,5-unsubstituted pyrroles .Applications De Recherche Scientifique

Electron Transport Layer in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) based on the DPP backbone, designed for use as an electron transport layer (ETL) in inverted polymer solar cells (PSCs), has demonstrated significant improvement in power conversion efficiency due to its high conductivity and electron mobility. This enhancement is attributed to the electron-deficient nature and planar structure of the DPP backbone, facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Organic Thin Film Transistors

DPP-based polymers, when incorporated into organic thin film transistors (OTFTs), have shown promising p-channel charge transport performance. This is largely due to the high LUMO levels and efficient hole mobility achieved by utilizing DPP as a building block, highlighting its potential in the development of high-performance OTFTs (Guo et al., 2014).

Optoelectronic Materials

Symmetrically substituted DPP derivatives have been synthesized and characterized for their photophysical properties, demonstrating potential applications in the synthesis of novel organic optoelectronic materials. The optical properties of these derivatives, including their emission and absorption bands, indicate their suitability for use in devices requiring high water solubility and acid-base indicator functionality (Zhang et al., 2014).

Electrochemical Polymerization and Properties

The electrochemical polymerization of DPP derivatives has been explored, revealing significant differences in optical and electronic properties based on the substitution pattern on the DPP chromophore. This research indicates the influence of the substitution pattern on the polymer's properties, which is crucial for designing materials with tailored functionalities for specific applications (Zhang et al., 2009).

Propriétés

IUPAC Name |

2-(3-aminopropanoyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-2-14-10(16)7-5-13(9(15)3-4-12)6-8(7)11(14)17/h7-8H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESBQKKPFNOQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CN(CC2C1=O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1477089.png)

![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-3-yl)methanone](/img/structure/B1477091.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B1477092.png)

![3-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1477093.png)

![1-Oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1477095.png)

![(E)-4-oxo-4-(6-oxa-2-azaspiro[4.5]decan-2-yl)but-2-enoic acid](/img/structure/B1477099.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1477100.png)

![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477102.png)

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)

![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)